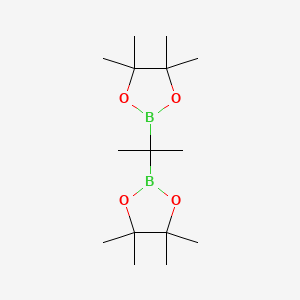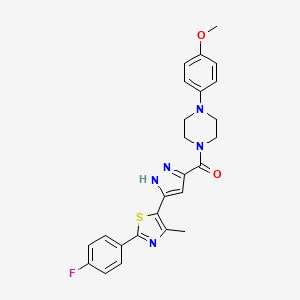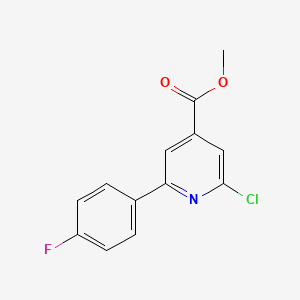
Vanillin bis carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vanillin bis carbonate is a compound derived from vanillin, a well-known flavoring agent. This compound is notable for its potential applications in the synthesis of sustainable polymers. This compound is synthesized using vanillin as a raw material, which is a biomass-based platform chemical. The compound is characterized by its aromatic structure, which includes functional groups such as aldehyde and hydroxyl groups, making it a versatile monomer for polymer synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Vanillin bis carbonate can be synthesized through various methods. One common approach involves the reaction of vanillin with phosgene or its derivatives. The reaction typically occurs in the presence of a base such as pyridine, under controlled temperature and pressure conditions. The resulting product is purified through recrystallization or chromatography techniques .
Industrial Production Methods: In an industrial setting, this compound is produced using large-scale reactors where vanillin is reacted with phosgene or its safer alternatives. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for polymer synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Vanillin bis carbonate undergoes various chemical reactions, including:
Oxidation: The aldehyde group in this compound can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can also be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers and esters.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of vanillin bis carbonate involves its interaction with various molecular targets. The aldehyde and hydroxyl groups in the compound can form covalent bonds with nucleophiles, leading to the formation of stable products. These interactions are crucial in polymerization reactions, where this compound acts as a cross-linking agent, enhancing the mechanical properties of the resulting polymers .
Vergleich Mit ähnlichen Verbindungen
- Bisphenol A carbonate
- Terephthalic acid bis carbonate
- Phthalic acid bis carbonate
Vanillin bis carbonate stands out due to its renewable origin and versatile reactivity, making it a valuable compound in the field of sustainable polymer chemistry.
Eigenschaften
Molekularformel |
C16H18O9 |
|---|---|
Molekulargewicht |
354.31 g/mol |
IUPAC-Name |
4-[[2-methoxy-4-[(2-oxo-1,3-dioxolan-4-yl)methoxy]phenyl]methoxymethyl]-1,3-dioxolan-2-one |
InChI |
InChI=1S/C16H18O9/c1-19-14-4-11(21-7-13-9-23-16(18)25-13)3-2-10(14)5-20-6-12-8-22-15(17)24-12/h2-4,12-13H,5-9H2,1H3 |
InChI-Schlüssel |
BGJXLAVSNUYOBO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)OCC2COC(=O)O2)COCC3COC(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanone, [4-(3,5-difluorophenyl)-2H-1,2,3-triazol-2-yl]-4-Morpholinyl-](/img/structure/B14126826.png)
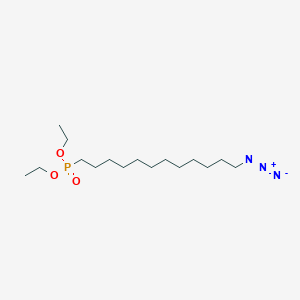
![N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)glycine](/img/structure/B14126832.png)
![2-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]benzaldehyde](/img/structure/B14126833.png)
![N-(2-chlorobenzyl)-2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14126839.png)
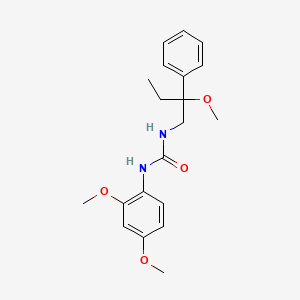
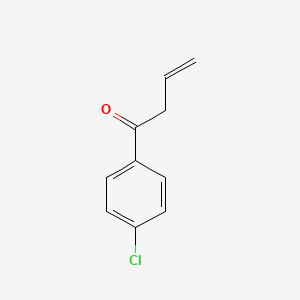
![ethyl 2-({[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14126857.png)
![3-(4-chlorophenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126869.png)
![(E)-1-[4-(2,6-dichlorophenyl)sulfanyl-3-nitrophenyl]-N-methoxymethanimine](/img/structure/B14126874.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B14126875.png)
